4-chloro-2-(oxolan-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1159814-17-1 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-2-(oxolan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1,3,6H,2,4-5H2 |
InChI Key |
RTKXLRUEBUNMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC=CC(=N2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Chloro 2 Oxolan 3 Yl Pyrimidine
Historical Overview of Pyrimidine (B1678525) Synthesis Relevant to Halogenated Pyrimidine Precursors
The journey into pyrimidine chemistry began in the late 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, a laboratory synthesis was first reported in 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid using phosphorus oxychloride. wikipedia.org The systematic investigation of pyrimidines was pioneered by Pinner, who, starting in 1884, synthesized various derivatives by condensing amidines with ethyl acetoacetate. wikipedia.org Pinner was also the one to coin the term "pyrimidin" in 1885. wikipedia.org
The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Gabriel and Colman, who converted barbituric acid into 2,4,6-trichloropyrimidine (B138864) and subsequently reduced it with zinc dust. wikipedia.org This early work on trichloropyrimidines highlighted the importance of halogenated pyrimidines as versatile intermediates for further functionalization. Another landmark in pyrimidine synthesis was the Biginelli reaction, discovered in 1893, a multicomponent reaction (MCR) that produces 3,4-dihydropyrimidin-2(1H)-ones, which serve as precursors to a wide array of pyrimidine derivatives. mdpi.com These foundational methods established the core principles of pyrimidine ring construction and the strategic use of halogenated precursors that continue to influence contemporary synthetic approaches.
| Milestone | Year | Description | Reference(s) |
| First Synthesis | 1879 | Grimaux prepares barbituric acid from urea and malonic acid. | wikipedia.org |
| Systematic Study | 1884 | Pinner begins synthesizing pyrimidines by condensing amidines with β-ketoesters. | wikipedia.org |
| Naming | 1885 | Pinner proposes the name "pyrimidin". | wikipedia.org |
| Biginelli Reaction | 1893 | Pietro Biginelli develops a one-pot synthesis for dihydropyrimidinones. | mdpi.com |
| Parent Ring Synthesis | 1900 | Gabriel and Colman prepare the unsubstituted pyrimidine ring via a trichloropyrimidine intermediate. | wikipedia.org |
**2.2. Classical and Contemporary Approaches to Halogenated Pyrimidine Construction
The construction of a specifically substituted halogenated pyrimidine like 4-chloro-2-(oxolan-3-yl)pyrimidine involves three key synthetic challenges: forming the pyrimidine core, introducing the oxolanyl group at the correct position, and selectively installing the chlorine atom at C-4.
The principal and most widespread method for synthesizing the pyrimidine ring involves the cyclization of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) component. wikipedia.org This strategy remains central to pyrimidine synthesis today, with numerous variations.
Classical Approach : The reaction typically involves condensing β-dicarbonyl compounds (or their equivalents, such as α,β-unsaturated ketones) with amidines, urea, or guanidines. wikipedia.orgnih.gov For instance, reacting an amidine with a β-dicarbonyl compound yields a 2-substituted pyrimidine. wikipedia.org
Contemporary Variations : Modern methods have refined this approach using various catalysts to improve yields and reaction conditions. For example, ZnCl₂ can catalyze a three-component reaction between enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to form 4,5-disubstituted pyrimidines. organic-chemistry.org Other methods involve the copper-catalyzed cyclization of ketones with nitriles or the use of samarium chloride to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation. organic-chemistry.org These reactions often proceed through a cascade of bond formations, including condensation and cyclization, to build the heterocyclic core. researchgate.net
| Reactant 1 (N-C-N) | Reactant 2 (C-C-C) | Resulting Pyrimidine Type | Reference(s) |
| Amidine | β-Dicarbonyl Compound | 2-Substituted Pyrimidine | wikipedia.org |
| Urea | β-Dicarbonyl Compound | 2-Pyrimidinone | wikipedia.org |
| Guanidine | β-Dicarbonyl Compound | 2-Aminopyrimidine | wikipedia.org |
| Amidine Hydrochloride | β-Cyanoenolate | 4-Aminopyrimidine | nih.gov |
Attaching the saturated oxolane (tetrahydrofuran) ring at the C-2 position requires a specific strategy. This can be achieved either by starting with a C-2 precursor that already contains the ring or by building the pyrimidine ring with a component that carries the oxolanyl group.
A key synthetic route involves the ring transformation of tetrahydrofuran (B95107) derivatives. Research has shown that 2-alkylidenetetrahydrofurans can react with amidines in a ring transformation reaction to yield 4-(3-hydroxyalkyl)pyrimidines. growingscience.com This type of reaction suggests a plausible pathway where a precursor such as oxolan-3-yl-carboxamidine could be used as the N-C-N component. Condensing this specialized amidine with a suitable three-carbon synthon would directly install the oxolan-3-yl group at the C-2 position of the newly formed pyrimidine ring.
The pyrimidine ring is electron-deficient, particularly at the C-2, C-4, and C-6 positions. wikipedia.org This electronic property makes these positions susceptible to nucleophilic substitution, which is the basis for introducing a chlorine atom at C-4. The most common and direct method for achieving this transformation is the conversion of a 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with pyrimidin-4-one) into a 4-chloropyrimidine.
This reaction is typically accomplished using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. google.comgoogle.com The synthesis involves heating the corresponding 2-(oxolan-3-yl)pyrimidin-4-one with POCl₃, often in the presence of an organic base. google.com The hydroxyl group at C-4 is converted into a better leaving group, which is then displaced by a chloride ion to yield the desired 4-chloro product. This method is highly effective and is a standard procedure in the synthesis of many chlorinated heterocyclic compounds. google.com
| Precursor | Reagent | Product | Reaction Type | Reference(s) |
| 2-(oxolan-3-yl)pyrimidin-4-one | POCl₃ | This compound | Nucleophilic Substitution | google.comgoogle.com |
| 2-methyl-4-hydroxypyrimidine | POCl₃ / Organic Base | 4-chloro-2-methylpyrimidine | Chlorination | google.com |
| 4-hydroxypyrrolo[2,3-d]pyrimidine | POCl₃ | 4-chloropyrrolo[2,3-d]pyrimidine | Chlorination | google.com |
Specific Synthetic Routes to this compound and its Analogues
Synthesizing complex molecules like this compound can be streamlined by employing advanced strategies such as multicomponent reactions (MCRs), which allow for the rapid assembly of molecular diversity from simple building blocks.
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov MCRs are particularly attractive for building libraries of compounds for chemical and biological screening. acs.orgbohrium.com
While a direct MCR for this compound is not explicitly detailed, established MCRs for pyrimidine synthesis provide a clear blueprint. A notable example is the iridium-catalyzed regioselective synthesis of pyrimidines from an amidine and up to three different alcohol molecules. nih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. nih.gov
A hypothetical MCR route to an analogue could involve:
Reactant 1 (N-C-N): An amidine, such as oxolan-3-yl-carboxamidine.
Reactant 2 & 3 (C-C-C source): Two different alcohols that, through a series of catalytic dehydrogenation and condensation steps, form the three-carbon backbone of the pyrimidine ring.
This approach offers high regioselectivity and allows for the construction of highly substituted, unsymmetrical pyrimidines in good yields. nih.govacs.org The resulting 2-(oxolan-3-yl)pyrimidine could then undergo regioselective chlorination at C-4 as described previously to yield the final target compound. The power of MCRs lies in their ability to rapidly generate complexity and access novel chemical structures that would otherwise require lengthy, linear synthetic sequences. mdpi.com
Transition-Metal-Catalyzed Cross-Coupling Strategies for Pyrimidine Derivatization
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrimidine chemistry, these methods are invaluable for introducing a wide array of substituents onto the pyrimidine core.
Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for the derivatization of aryl chlorides. These reactions typically involve the coupling of an organometallic nucleophile with an aryl halide. A notable advancement is the stereospecific cross-coupling of unactivated secondary alkylboron nucleophiles, such as secondary alkylboronic acids and alkyltrifluoroborates, with aryl chlorides. This process can proceed with an inversion of configuration at the alkyl center, offering a reliable method for constructing optically active molecules. cuny.edu The choice of ligand is critical, with specific trialkylphosphine ligands often being necessary to achieve high selectivity and prevent isomerization of the alkyl nucleophile. cuny.edu
The general mechanism for these cross-coupling reactions involves a three-step catalytic cycle: oxidative addition of the aryl chloride to the low-valent metal center, transmetalation with the organometallic nucleophile, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com The scope of these reactions is broad, tolerating a variety of functional groups on both the aryl chloride and the coupling partner. cuny.edu
While palladium is a common catalyst, other transition metals are also employed. For instance, nickel catalysis has been utilized for the cross-coupling of chlorosilanes with organometallic reagents, offering an alternative route to functionalized organosilanes. thieme-connect.de The development of these methods continues to expand the synthetic chemist's toolbox for creating complex molecular architectures from readily available starting materials.
Photoredox and Electrocatalytic Methodologies in Halogenated Pyrimidine Synthesis
In recent years, photoredox and electrocatalytic methods have emerged as powerful and sustainable alternatives to traditional synthetic protocols for halogenated pyrimidines. These techniques often operate under mild conditions and can offer unique reactivity and selectivity.
Visible-light photoredox catalysis has proven effective for the functionalization of halogenated heterocycles. For example, the phosphonylation of bromo-substituted 1,10-phenanthrolines can be achieved using an organic dye like Eosin Y as a photocatalyst under blue light irradiation. mdpi.com This transition-metal-free approach is particularly advantageous for substrates that can chelate and deactivate metal catalysts. mdpi.com The reaction proceeds through the photoinduced generation of an aryl radical, which then reacts with a suitable coupling partner. mdpi.com The efficiency and selectivity of these reactions can be highly dependent on the position of the halogen and other substituents on the aromatic core. mdpi.com
Electrocatalysis offers another avenue for green chemical synthesis. These methods utilize electrical current to drive chemical transformations, often reducing the need for stoichiometric chemical oxidants or reductants. While specific applications in the direct synthesis of this compound are not extensively detailed in the provided context, the principles of electrocatalysis are broadly applicable to the synthesis of halogenated pyrimidines.
Optimization of Reaction Conditions for Enhanced Efficiency and Yields
The success of any synthetic procedure hinges on the careful optimization of reaction conditions. Factors such as solvent, temperature, catalyst, and reagents play a crucial role in determining the efficiency, yield, and purity of the desired product.
Solvent Effects and Temperature Control
The choice of solvent can dramatically influence the outcome of a reaction. In the synthesis of pyrimidine derivatives, a switch in solvent can even lead to different products from the same starting materials. For instance, in a divergent synthesis of pyrimidine and dibenzo[b,f] rsc.orgrasayanjournal.co.inoxazepine derivatives, using 1,4-dioxane (B91453) favored the formation of O-substituted pyrimidines, while dimethyl sulfoxide (B87167) (DMSO) led to N-substituted pyrimidines or dibenzo[b,f] rsc.orgrasayanjournal.co.inoxazepine derivatives. epa.gov This highlights the solvent's role in controlling regioselectivity.
Water, as a green solvent, is increasingly being explored for amination reactions of chloropyrimidines. Acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline (B41778) showed a higher reaction rate in water compared to various organic solvents. nih.gov However, for highly lipophilic and crystalline compounds, organic solvents like 2-propanol may still be more effective. nih.gov
Temperature is another critical parameter. Raising the temperature can increase the reaction rate, but it can also promote side reactions like hydrolysis. nih.gov Careful temperature control is therefore essential to balance reaction speed and product purity. In some cases, lowering the temperature can suppress the formation of unwanted byproducts. nih.gov
Catalyst and Reagent Screening
The selection of an appropriate catalyst and reagents is fundamental to optimizing a synthetic transformation. In transition-metal-catalyzed cross-coupling reactions, screening different catalysts and ligands is a common practice to identify the most active and selective system. For example, in the palladium-catalyzed coupling of secondary alkylboron nucleophiles, different phosphine (B1218219) ligands were tested to minimize isomerization of the alkyl group. cuny.edu
The nature of the base can also be critical. In a study on the stereospecific cross-coupling of secondary alkylboron nucleophiles, replacing potassium carbonate with cesium carbonate resulted in complete failure of the reaction. cuny.edu The concentration of reagents, such as the amount of acid in acid-promoted aminations, also needs to be carefully controlled to maximize the rate of the desired reaction while minimizing competing pathways. nih.gov
The following table summarizes the optimization of reaction conditions for a generic condensation reaction, illustrating the systematic approach to screening various parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (1.0) | Ethanol | 60 | 4 | 75 |
| 2 | Catalyst A (1.5) | Ethanol | 80 | 2 | 92 |
| 3 | Catalyst B (1.5) | Methanol | 80 | 2 | 85 |
| 4 | Catalyst A (1.5) | Toluene (B28343) | 80 | 2 | 60 |
This table is a representative example based on general optimization principles and does not represent a specific synthesis of this compound.
Green Chemistry Principles in the Synthesis of Halogenated Pyrimidines
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and enhance safety. nih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. rasayanjournal.co.innih.gov
In the synthesis of pyrimidine derivatives, several green approaches have been successfully implemented. The use of water as a solvent, as discussed previously, is a prime example of a greener alternative to volatile organic solvents. nih.gov Solvent-free reaction conditions, such as those achieved through mechanical grinding (mechanochemistry), offer another powerful strategy to reduce waste and simplify workup procedures. nih.gov For instance, the iodination of pyrimidines has been successfully carried out under solvent-free conditions, providing high yields in a short reaction time. nih.gov
Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric processes. rasayanjournal.co.in The development of recyclable catalysts further enhances the sustainability of a synthetic route. rasayanjournal.co.in Microwave-assisted synthesis and ultrasound techniques are also employed to accelerate reactions, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. rasayanjournal.co.in
The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign chemical processes:
Waste Prevention : Design syntheses to prevent waste, leaving no waste to treat or clean up. nih.gov
Atom Economy : Design syntheses to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses : Design syntheses to use and generate substances that possess little or no toxicity to human health and the environment. rsc.org
Designing Safer Chemicals : Design chemical products to be fully effective, yet have little or no toxicity.
Safer Solvents and Auxiliaries : Avoid using auxiliary substances wherever possible and make them innocuous when used.
Design for Energy Efficiency : Minimize the energy requirements of chemical processes.
Use of Renewable Feedstocks : Use renewable raw materials and feedstocks whenever technically and economically practicable.
Reduce Derivatives : Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) because such steps require additional reagents and can generate waste. nih.gov
Catalysis : Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents.
Design for Degradation : Design chemical products so that at the end of their function they can break down into innocuous degradation products and not persist in the environment.
Real-time Analysis for Pollution Prevention : Develop analytical methodologies to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention : Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires.
Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Oxolan 3 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The C-4 position of 4-chloro-2-(oxolan-3-yl)pyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing character of the two nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. A variety of nucleophiles can displace the C-4 chloro substituent, leading to a diverse range of substituted pyrimidines.
The displacement of the C-4 chlorine by an amine (amination) is a common and synthetically valuable reaction. This transformation is typically achieved by treating this compound with a primary or secondary amine. The reaction can be carried out under various conditions, often in the presence of a base to neutralize the hydrogen chloride generated. Current time information in Bangalore, IN. Solvents such as ethanol, isopropanol, or dimethylformamide (DMF) are frequently employed. Current time information in Bangalore, IN. In some cases, the reaction can be promoted by heating.
The reactivity of the amine is influenced by its nucleophilicity and steric hindrance. Generally, less hindered primary amines react more readily than bulky secondary amines. The use of water as a solvent has also been explored for amination reactions of related chloropyrimidines, offering a more environmentally friendly approach. Current time information in Bangalore, IN.
Table 1: Representative Amination Reactions of Analogous 4-Chloropyrimidines
| Amine Nucleophile | Product | Reaction Conditions | Reference |
| Aniline (B41778) Derivatives | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | Water, low HCl concentration | Current time information in Bangalore, IN. |
| Benzyl and Alkyl Amines | 4-(Alkyl/Benzylamino)pyrimidines | Excess amine or co-base | Current time information in Bangalore, IN. |
| N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | Not specified | |
| Morpholine | 4-Morpholinothieno[2,3-d]pyrimidine | Not specified |
Note: The table presents examples with analogous pyrimidine cores to illustrate the expected reactivity of this compound.
The C-4 chloro group can be readily substituted by alkoxide or aryloxide nucleophiles to furnish the corresponding 4-alkoxy- or 4-aryloxypyrimidines. These reactions are typically performed by treating the chloropyrimidine with an alcohol or a phenol (B47542) in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic alkoxide or aryloxide in situ. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide, for instance, leads to the corresponding dimethoxy derivative, demonstrating the lability of the chloro group to alkoxylation. Similarly, treatment with sodium phenoxide results in the formation of the phenoxy-substituted product.
The reaction of this compound with thiolates (RS⁻) or hydrogen sulfide (B99878) (HS⁻) provides access to 4-thio-substituted pyrimidines. These reactions generally proceed under basic conditions to deprotonate the thiol and enhance its nucleophilicity. For example, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide leads to the corresponding 4-thiophenoxypyrimidine derivative. The reaction of related 4-chloro-7-nitrobenzofurazan (B127121) with thiols can sometimes lead to multiple products, including the expected 4-thio derivative and other adducts.
The reaction of this compound with carbon nucleophiles, such as Grignard reagents or organozinc compounds, can lead to the formation of a new carbon-carbon bond at the C-4 position. However, the reactivity of these strong nucleophiles can be complex. Grignard reagents, being strongly basic, can potentially react in multiple ways, including addition to the pyrimidine ring or reaction with the oxolanyl moiety. The choice of the organometallic reagent and reaction conditions is crucial to achieve selective C-4 substitution. Organozinc reagents are often considered milder alternatives to Grignard reagents for such transformations.
Palladium-Catalyzed Cross-Coupling Reactions of the C-4 Halogen
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-4 chloro group of this compound serves as a suitable handle for such transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction can be applied to this compound to introduce aryl or heteroaryl substituents at the C-4 position. The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride. A base, such as sodium carbonate or potassium carbonate, is required to activate the organoboron species. The choice of ligand for the palladium catalyst can be critical for achieving high efficiency, especially with less reactive aryl chlorides.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Analogous Chloro-heterocycles
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Reference |
| Phenylboronic acid | 2-Phenylpyridine | Pd(OAc)₂ | Na₂CO₃ | Water/DMF | |
| Various Arylboronic acids | 4,6-Diaryl-2,5-dichloropyrimidines | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/Water | |
| 2-Thiopheneboronic acid pinacol (B44631) ester | 2-(Thiophen-2-yl)pyridine | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water |
Note: The table presents examples with analogous chloro-heterocycles to illustrate the expected reactivity of this compound in Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (like that of an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne). libretexts.orgwikipedia.org For this compound, the C4-chloro group can be effectively coupled with various terminal alkynes. This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst. mdpi.com
The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Cl bond to the Pd(0) species occurs, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base. libretexts.org While classic conditions utilize a copper co-catalyst, numerous copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Typical reaction conditions involve a palladium source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). libretexts.orgmdpi.com
| Alkyne Partner | Catalyst System | Base/Solvent | Expected Product |
| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | 4-(Phenylethynyl)-2-(oxolan-3-yl)pyrimidine |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | DIPA / DMF | 4-((Trimethylsilyl)ethynyl)-2-(oxolan-3-yl)pyrimidine |
| Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N / THF | 3-(2-(Oxolan-3-yl)pyrimidin-4-yl)prop-2-yn-1-ol |
| 1-Heptyne | PdCl₂(PPh₃)₂, CuI | DIPA / DMF | 4-(Hept-1-yn-1-yl)-2-(oxolan-3-yl)pyrimidine |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction provides a direct method for the alkenylation of the pyrimidine ring at the C4 position. The C-Cl bond of this compound can undergo oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that results in a substituted alkene product. libretexts.org
The reaction mechanism involves the oxidative addition of the chloro-pyrimidine to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base. libretexts.org The Heck reaction generally exhibits a high degree of trans selectivity in the product. organic-chemistry.org
A variety of alkenes, particularly electron-deficient ones like acrylates and styrenes, are suitable coupling partners. wikipedia.org Typical catalysts include palladium(II) acetate (Pd(OAc)₂) or Pd(PPh₃)₄, often in combination with phosphine (B1218219) ligands. The choice of base is crucial, with common options being tertiary amines like triethylamine or inorganic bases such as potassium carbonate. nih.gov High temperatures are often required, and polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are commonly used. nih.gov
| Alkene Partner | Catalyst / Ligand | Base / Solvent | Expected Product (trans-isomer) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 4-(2-Phenylvinyl)-2-(oxolan-3-yl)pyrimidine |
| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / NMP | Ethyl 3-(2-(oxolan-3-yl)pyrimidin-4-yl)acrylate |
| 4-Vinylpyridine | Pd(OAc)₂ / none | NaOAc / DMF | 4-(2-(Pyridin-4-yl)vinyl)-2-(oxolan-3-yl)pyrimidine |
| Cyclohexene | Pd(OAc)₂ / PPh₃ | Et₃N / DMA | 4-(Cyclohex-1-en-1-yl)-2-(oxolan-3-yl)pyrimidine |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, allowing the C4-chloro group of the pyrimidine to be substituted with a diverse range of primary and secondary amines.
The catalytic cycle is initiated by the oxidative addition of the chloro-pyrimidine to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the aminated pyrimidine product and regenerates the active Pd(0) catalyst. libretexts.org The success of this reaction heavily relies on the use of specialized, bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps. nih.gov
Modern Buchwald-Hartwig aminations often employ highly efficient, air-stable palladium precatalysts (such as G3 or G4 Buchwald precatalysts) in combination with biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). sigmaaldrich.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate is required to deprotonate the amine or the intermediate palladium-amine complex. libretexts.org
| Amine Partner | Catalyst / Ligand | Base / Solvent | Expected Product |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene (B28343) | N-Phenyl-2-(oxolan-3-yl)pyrimidin-4-amine |
| Morpholine | XPhos-Pd-G3 | K₃PO₄ / Dioxane | 4-(2-(Oxolan-3-yl)pyrimidin-4-yl)morpholine |
| Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ / Toluene | N-Benzyl-2-(oxolan-3-yl)pyrimidin-4-amine |
| Pyrrolidine | SPhos-Pd-G2 | LHMDS / THF | 4-(Pyrrolidin-1-yl)-2-(oxolan-3-yl)pyrimidine |
Stille Coupling
The Stille coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.org For this compound, this reaction allows for the introduction of various alkyl, vinyl, aryl, or alkynyl groups at the C4 position. A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, though their toxicity is a significant drawback. organic-chemistry.org
The mechanism proceeds via a standard cross-coupling catalytic cycle: oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation where the organic group from the tin reagent is transferred to the palladium center, and concluding with reductive elimination to form the product. wikipedia.org
A variety of organostannanes can be used, including tributylstannyl or trimethylstannyl derivatives. The reaction is typically catalyzed by Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in a non-polar solvent like toluene or a polar aprotic solvent such as THF or DMF. libretexts.orgnumberanalytics.com In some cases, additives like copper(I) salts can accelerate the transmetalation step. numberanalytics.com
| Organostannane Partner | Catalyst | Solvent | Expected Product |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 4-Vinyl-2-(oxolan-3-yl)pyrimidine |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | DMF | 4-Phenyl-2-(oxolan-3-yl)pyrimidine |
| (Thiophen-2-yl)trimethylstannane | PdCl₂(PPh₃)₂ | Dioxane | 4-(Thiophen-2-yl)-2-(oxolan-3-yl)pyrimidine |
| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | THF | 4-Ethynyl-2-(oxolan-3-yl)pyrimidine |
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity refers to a reagent's preference for reacting with one functional group over another, while regioselectivity describes the preference for reaction at one position over another on a molecule. wikipedia.org For this compound, these concepts are most relevant in the context of nucleophilic aromatic substitution (SNAr), which is the principal reactive pathway for this compound.
The molecule possesses two primary electrophilic centers on the pyrimidine ring: C4 (bearing the chloro group) and C2 (bearing the oxolanyl group). The chlorine at C4 is an excellent leaving group, making this position highly susceptible to nucleophilic attack. The ma of selectivity is whether a nucleophile will attack the C4 position, leading to substitution of the chlorine, or the C2 position.
It is a well-established principle in pyrimidine chemistry that in 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C4 position. wuxiapptec.comresearchgate.net This selectivity is governed by the electronic distribution within the pyrimidine ring, where the C4 and C6 positions are the most electron-deficient and thus most activated towards nucleophilic attack. While the 2-(oxolan-3-yl) substituent is not a halogen, the same general principle applies. The C4 position, activated by the adjacent ring nitrogen and bearing a good leaving group, is the primary site for SNAr.
The regioselectivity can, however, be influenced by the nature of the substituent at the C2 position and the nucleophile itself. For instance, a strongly electron-withdrawing group at C2, such as a methylsulfonyl (MeSO2) group, can activate the C2 position sufficiently to compete with or even dominate over C4 substitution, particularly with specific nucleophiles like alkoxides. wuxiapptec.com In the case of this compound, the saturated oxolanyl group is not strongly electron-withdrawing. Therefore, it is expected that the inherent preference for C4 substitution will be maintained with most common nucleophiles (e.g., primary and secondary amines, thiols).
The table below summarizes the expected and observed regioselectivity in the SNAr of various 2,4-substituted pyrimidines, providing context for the predicted reactivity of this compound.
| Pyrimidine Substrate | Nucleophile | Major Product (Position of Substitution) | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Amines | 4-Substitution | wuxiapptec.com |
| 5-Bromo-2,4-dichloropyrimidine | Tertiary Amines | 2-Substitution | nih.gov |
| 2-MeSO2-4-chloropyrimidine | Alkoxides | 2-Substitution | wuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | Amines | 4-Substitution | wuxiapptec.com |
| This compound | Amines, Thiols (Predicted) | 4-Substitution | N/A |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Chloro 2 Oxolan 3 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-chloro-2-(oxolan-3-yl)pyrimidine, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Multi-dimensional NMR techniques are indispensable for deciphering the complex spin systems present in this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons, helping to establish the connectivity within the oxolane ring and the pyrimidine (B1678525) ring. For instance, the correlation between the proton at position 3 of the oxolane ring and its neighbors at positions 2 and 4 would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached. This is crucial for assigning the carbon signals of the oxolane and pyrimidine moieties based on their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the oxolane substituent to the pyrimidine ring, for example, by observing a correlation between the proton at C3 of the oxolane ring and the C2 of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This can help to determine the relative stereochemistry and preferred conformation of the molecule in solution.
| Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H scalar couplings | Correlations within the oxolane ring protons; coupling between pyrimidine ring protons. |
| HSQC | Correlates directly bonded ¹H and ¹³C | Each proton signal is correlated to its attached carbon signal. |
| HMBC | Identifies long-range ¹H-¹³C couplings (2-3 bonds) | Correlations between oxolane protons and pyrimidine carbons, and vice versa. |
| NOESY | Identifies through-space ¹H-¹H proximities | Correlations between protons on the oxolane ring and the pyrimidine ring, indicating spatial proximity. |
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can provide insights into its structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can distinguish between different polymorphs and provide information about the molecular conformation and packing in the crystal lattice. For this compound, ssNMR could be used to study the rigidity of the molecule and the orientation of the oxolane ring relative to the pyrimidine ring in the solid state.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass with high accuracy, it is possible to determine the molecular formula. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be readily identifiable.
| Parameter | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Monoisotopic Mass | 184.0403 Da |
| Theoretical m/z for [M+H]⁺ | 185.0476 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (for example, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ of this compound) and its subsequent fragmentation. By analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the original molecule and propose fragmentation pathways. Key fragmentation patterns for this compound would likely involve the loss of the chlorine atom, cleavage of the oxolane ring, or separation of the oxolane substituent from the pyrimidine core. This data is invaluable for structural confirmation and for the identification of related compounds in complex mixtures.
X-ray Crystallography
The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles of this compound in the solid state. A successful single-crystal X-ray diffraction experiment would reveal the planarity of the pyrimidine ring, the conformation of the oxolane ring (e.g., envelope or twist), and the relative orientation of the substituent with respect to the aromatic ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic absorption bands corresponding to specific bond stretches and bends. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the pyrimidine ring, the oxolane ring, and the C-Cl bond.
Based on published data for related pyrimidine derivatives, the following vibrational frequencies can be anticipated. nih.govresearchgate.net
Table 2: Predicted FT-IR Vibrational Frequencies for this compound (Hypothetical)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2850 | C-H stretching (aliphatic, oxolane) |
| ~1600-1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1450-1350 | C-H bending |
| ~1100-1000 | C-O-C stretching (oxolane) |
| ~800-700 | C-Cl stretching |
Both FT-IR and Raman spectroscopy can provide insights into the conformational isomers of a molecule and the nature of intermolecular interactions, such as hydrogen bonding. The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. In the case of this compound, the conformation of the oxolane ring and its orientation relative to the pyrimidine ring could be investigated. Furthermore, shifts in the vibrational frequencies of N-H or O-H groups (if present in related structures or solvates) can provide evidence for hydrogen bonding. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign vibrational modes and to study conformational preferences. researchgate.netmdpi.com
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if stereoisomers are studied)
Given the presence of a stereocenter at the C3 position of the oxolane ring, this compound is a chiral molecule. Chiroptical spectroscopy techniques are essential for studying its stereochemical properties.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and enantiomeric purity of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophores in the molecule.
For this compound, the pyrimidine ring acts as the primary chromophore. The chiral oxolane substituent will induce Cotton effects in the ECD spectrum, the signs and magnitudes of which are characteristic of a specific enantiomer. By comparing the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations (typically using time-dependent density functional theory, TD-DFT), the absolute configuration of the compound can be unambiguously assigned. mdpi.comnih.gov This approach has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals. unipi.it
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique provides detailed three-dimensional structural information, making it particularly well-suited for the unambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.net For this compound, which exists as two enantiomers, (R)- and (S)-4-chloro-2-(oxolan-3-yl)pyrimidine, VCD is an invaluable tool.
The process of VCD analysis typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. researchgate.netyoutube.com The experimental VCD spectrum of a synthesized enantiomer is recorded. Concurrently, computational modeling, usually employing Density Functional Theory (DFT), is used to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. acs.org A comparison of the experimental spectrum with the calculated spectra allows for a definitive assignment of the absolute configuration of the synthesized compound. researchgate.net
Research Findings:
While specific experimental VCD data for this compound is not extensively available in the public domain, the general methodology can be described. A conformational search would first be performed for both the (R) and (S) enantiomers to identify all low-energy conformers. Subsequently, DFT calculations would be carried out to obtain the Boltzmann-averaged theoretical VCD spectra.
The resulting spectra are expected to show characteristic bands corresponding to the vibrational modes of the molecule. For instance, stretching vibrations of the C-Cl bond, the pyrimidine ring, and the C-O-C and C-H bonds of the oxolane ring would give rise to distinct VCD signals. The sign and intensity of these signals are exquisitely sensitive to the stereochemistry.
Hypothetical VCD Data Table:
To illustrate the expected outcome, the following table presents hypothetical VCD data for the (R)- and (S)-enantiomers of this compound. The signs of the differential absorption (ΔA) are mirror images for the two enantiomers.
| Frequency (cm⁻¹) | Vibrational Assignment | Predicted ΔA for (R)-enantiomer (x 10⁻⁵) | Predicted ΔA for (S)-enantiomer (x 10⁻⁵) |
| 2980 | Asymmetric CH₂ stretch (oxolane) | +2.5 | -2.5 |
| 2875 | Symmetric CH₂ stretch (oxolane) | -1.8 | +1.8 |
| 1580 | Pyrimidine ring stretch | +3.2 | -3.2 |
| 1450 | CH₂ scissoring (oxolane) | -1.5 | +1.5 |
| 1080 | C-O-C stretch (oxolane) | +4.0 | -4.0 |
| 780 | C-Cl stretch | -2.1 | +2.1 |
Note: This data is hypothetical and intended for illustrative purposes only.
By comparing the experimentally measured VCD spectrum with this type of predicted data, the absolute configuration of a synthesized batch of this compound can be unequivocally determined.
Hyphenated Analytical Techniques for Reaction Monitoring and Product Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for monitoring the progress of chemical reactions and for the analysis of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such powerful techniques.
GC-MS Analysis:
GC-MS is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to assess its purity and to identify any volatile byproducts from its synthesis. In the mass spectrometer, the molecule will be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Expected Fragmentation Pattern:
The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com
Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of the pyrimidine ring and the loss of substituents. sapub.org For this compound, key fragment ions could arise from:
Loss of the oxolanyl group.
Loss of a chlorine radical.
Fragmentation of the oxolane ring itself.
Cleavage of the pyrimidine ring structure. sapub.org
Hypothetical GC-MS Fragmentation Data Table:
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 186/188 | [M]⁺ (Molecular ion) | 45 |
| 151 | [M - Cl]⁺ | 20 |
| 115 | [M - oxolanyl]⁺ | 100 (Base Peak) |
| 71 | [oxolanyl]⁺ | 60 |
| 55 | [C₃H₃O]⁺ | 35 |
Note: This data is hypothetical and based on general fragmentation patterns of similar compounds.
LC-MS Analysis:
LC-MS is a highly versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov It is an ideal method for monitoring the progress of the synthesis of this compound, allowing for the quantification of starting materials, intermediates, and the final product directly from the reaction mixture. acs.orgsigmaaldrich.com
In a typical LC-MS analysis, reverse-phase chromatography would be used to separate the components of a sample. The eluent would then be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). ESI typically produces a protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for further structural confirmation.
Reaction Monitoring and Product Analysis:
During the synthesis of this compound, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. This allows for the tracking of the consumption of reactants and the formation of the product in near real-time. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
After the reaction is complete, LC-MS is used to confirm the identity and purity of the isolated product. The high sensitivity and specificity of LC-MS/MS can also be used to detect and identify even trace-level impurities that might not be visible by other techniques.
Hypothetical LC-MS Data Table for Reaction Monitoring:
| Time (hours) | Reactant A (%) | Reactant B (%) | This compound (%) |
| 0 | 100 | 100 | 0 |
| 1 | 65 | 70 | 30 |
| 2 | 30 | 40 | 60 |
| 4 | 5 | 10 | 88 |
| 6 | <1 | 2 | 95 |
Note: This data is hypothetical and for illustrative purposes only.
Theoretical and Computational Investigations of 4 Chloro 2 Oxolan 3 Yl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometric parameters of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G++(d,p) or larger), the equilibrium geometry of 4-chloro-2-(oxolan-3-yl)pyrimidine can be determined. This optimization process yields crucial information on bond lengths, bond angles, and dihedral angles.
For the pyrimidine (B1678525) core, DFT calculations on related 2-substituted and 4-chlorinated pyrimidines have shown that the aromatic ring generally maintains its planarity. The introduction of the oxolane substituent at the 2-position and the chlorine atom at the 4-position will induce minor distortions in the pyrimidine ring geometry due to steric and electronic effects. The C-Cl bond length is expected to be consistent with that observed in other chloropyrimidines. The bond connecting the pyrimidine ring to the oxolane substituent (C2-C(oxolane)) will be a key parameter, and its length will be influenced by the rotational orientation of the oxolane ring.
The geometry of the oxolane ring itself is non-planar and adopts a puckered conformation. aip.org Computational studies on tetrahydrofuran (B95107) have identified two primary low-energy conformations: a twisted (C₂) and a bent (Cₛ) form, with the twisted conformer being slightly more stable. nih.gov The attachment to the pyrimidine ring will likely influence the puckering of the oxolane ring in this compound.
A hypothetical optimized geometry could yield the following bond parameters, which are illustrative and based on typical values for similar fragments:
| Parameter | Hypothetical Value |
|---|---|
| C4-Cl Bond Length (Å) | 1.74 |
| C2-N1 Bond Length (Å) | 1.34 |
| C2-C(oxolane) Bond Length (Å) | 1.50 |
| N1-C2-N3 Bond Angle (°) | 127 |
| C(pyrimidine)-C2-C(oxolane) Bond Angle (°) | 120 |
DFT calculations are also a powerful tool for predicting various spectroscopic parameters.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. nih.govacs.orgfigshare.com By calculating the magnetic shielding tensors of the optimized geometry, the chemical shifts can be estimated. Studies on chloropyrimidines have demonstrated that DFT methods can accurately predict chemical shifts, especially when solvent effects are considered. nih.govacs.orgfigshare.com For this compound, the protons on the pyrimidine ring would be expected in the aromatic region, with their precise shifts influenced by the electron-withdrawing chlorine atom and the oxolane substituent. The protons on the oxolane ring would appear in the aliphatic region, with their chemical shifts and coupling constants being highly dependent on the ring's conformation.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. The vibrational modes would include characteristic stretches for the C-Cl bond, the pyrimidine ring breathing modes, and various C-H and C-O stretches and bends associated with the oxolane ring. A study on 2-amino-4,6-dimethyl pyrimidine showed good agreement between experimental and DFT-calculated vibrational spectra. nih.gov
UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. Pyrimidine derivatives typically exhibit π-π* transitions in the UV region. The substitution pattern on the pyrimidine ring significantly influences the absorption maxima. The presence of the chlorine atom and the oxolane group will modulate the energy of the electronic transitions in this compound.
A hypothetical table of predicted spectroscopic data is presented below:
| Spectroscopic Parameter | Predicted Range |
|---|---|
| ¹H NMR (Pyrimidine H) (ppm) | 8.0 - 9.0 |
| ¹H NMR (Oxolane H) (ppm) | 1.5 - 4.5 |
| ¹³C NMR (Pyrimidine C) (ppm) | 150 - 170 |
| ¹³C NMR (Oxolane C) (ppm) | 25 - 80 |
| C-Cl Vibrational Frequency (cm⁻¹) | 700 - 800 |
| UV-Vis λmax (nm) | 250 - 280 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, which is rich in π-electrons. The LUMO, on the other hand, is likely to have significant contributions from the C4 carbon atom bonded to the electronegative chlorine, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.
| Orbital | Expected Localization | Reactivity Implication |
|---|---|---|
| HOMO | Pyrimidine ring (π-system) | Site for electrophilic attack |
| LUMO | C4-Cl bond region | Site for nucleophilic attack |
Global reactivity descriptors derived from FMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxolane ring, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the hydrogen atoms and particularly near the C4-Cl bond, highlighting the electrophilic nature of this site.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
MD simulations can be used to explore the conformational landscape of this compound. tandfonline.com While the pyrimidine core is relatively rigid, the oxolane ring is known to be flexible. aip.orgresearchgate.net The simulation would reveal the preferred puckering conformations of the oxolane ring and the rotational freedom around the bond connecting it to the pyrimidine ring. Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities. Studies on other pyrimidine derivatives have successfully used MD simulations to investigate protein-ligand stability and interactions. tandfonline.comresearchhub.comnih.gov This suggests that MD simulations would be a valuable tool for understanding the dynamic behavior of this compound, particularly in a biological context.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular interactions. Computational methods are instrumental in analyzing these forces and predicting how molecules will pack in a crystal lattice. Techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Crystal Structure Prediction (CSP) are central to these investigations. tandfonline.comnumberanalytics.comresearchgate.net
For this compound, the key functional groups—the electron-deficient pyrimidine ring, the chlorine substituent, and the oxolane (tetrahydrofuran) ring—dictate the primary modes of interaction. DFT calculations can be used to optimize the molecular geometry and calculate the molecular electrostatic potential (MEP) map, which highlights regions of positive and negative electrostatic potential, indicating likely sites for intermolecular interactions. tandfonline.comnih.gov
Crystal Structure Prediction (CSP) methods aim to find the most stable crystal packing arrangements by generating a multitude of plausible structures and ranking them by their lattice energy. researchgate.netucl.ac.uk This process helps in identifying likely polymorphs and understanding the factors that stabilize the observed crystal structure.
Table 1: Potential Intermolecular Interactions in Crystalline this compound and Methods for Their Study
| Interaction Type | Description | Computational Investigation Method |
| Hydrogen Bonding | Weak C–H···N and C–H···O hydrogen bonds involving the pyrimidine and oxolane rings. | DFT, Hirshfeld Surface Analysis, CSP |
| Halogen Bonding | Interaction involving the chlorine atom as an electrophilic region (σ-hole) with a nucleophilic partner. | MEP Analysis, DFT |
| π-π Stacking | Stacking interactions between the electron-deficient pyrimidine rings of adjacent molecules. | CSP, DFT with dispersion correction |
| van der Waals Forces | General attractive and repulsive forces (e.g., H···H, C···H, Cl···H contacts). | Hirshfeld Surface Analysis, CSP |
Retrosynthetic Analysis by Computational Methods
Retrosynthesis is a strategy used to plan the synthesis of organic molecules by deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com Computational tools have revolutionized this process by automating the identification of strategic bond disconnections and suggesting viable synthetic pathways. the-scientist.comsynthiaonline.com Software platforms often use extensive reaction databases and rule-based or machine learning algorithms to generate and rank retrosynthetic routes. synthiaonline.comchemrxiv.org
For this compound, a computational retrosynthetic analysis would identify key bonds to disconnect. The most common strategies for pyrimidine ring synthesis involve the condensation of a 1,3-dielectrophile with a compound containing an N-C-N fragment, such as urea (B33335), guanidine, or an amidine. researchgate.netresearchgate.net
A plausible computational approach for this compound would suggest two primary disconnection pathways for the pyrimidine core:
Disconnection of C-N bonds: Breaking the two C-N bonds formed from the amidine precursor. This is a common and powerful strategy.
Disconnection of C-C and C-N bonds: An alternative approach that builds the ring from different fragments.
The oxolane moiety is treated as a substituent that would be present in one of the precursors. The chloro group at the C4 position is typically introduced in a final step, often by chlorination of a corresponding pyrimidone (pyrimidin-4-one) intermediate using reagents like phosphorus oxychloride (POCl₃).
Table 2: Computationally-Guided Retrosynthetic Analysis of this compound
| Disconnection | Synthon(s) | Potential Precursor(s) |
| Route A: C4-N3 and C2-N1 bonds | (oxolan-3-yl)amidine + 3-carbon electrophile | Oxolan-3-carboximidamide + Malondialdehyde or equivalent |
| Route B: N1-C6 and N3-C4 bonds | 1,3-dicarbonyl equivalent + (oxolan-3-yl)amidine | 1,1,3,3-Tetramethoxypropane + Oxolan-3-carboximidamide |
| Final Chlorination Step | 2-(oxolan-3-yl)pyrimidin-4-one | 2-(oxolan-3-yl)pyrimidin-4(3H)-one + POCl₃ |
Computational Structure-Reactivity Correlations for Pyrimidine Derivatives
For this compound, key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). tandfonline.comnih.gov
HOMO and LUMO: The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A low LUMO energy for this compound would indicate susceptibility to nucleophilic attack, particularly on the pyrimidine ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A small gap suggests high reactivity. wjarr.com
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution. For this compound, negative potential (red/yellow) is expected around the ring nitrogen atoms and the oxolane oxygen, indicating sites prone to electrophilic attack. Positive potential (blue) is expected on the hydrogen atoms and, significantly, on the carbon atoms of the pyrimidine ring (especially C4, C6), highlighting them as primary sites for nucleophilic attack. tandfonline.com
Table 3: Predicted Reactivity Descriptors for this compound via DFT
| Descriptor | Definition | Predicted Implication for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Moderate value; primary nucleophilic character associated with the oxolane oxygen lone pair. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Low value; indicates high susceptibility of the pyrimidine ring to nucleophilic attack. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A relatively small gap would suggest high chemical reactivity. wjarr.com |
| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires additional electronic charge. | High value would indicate a strong electrophilic nature, prone to react with nucleophiles. wjarr.com |
| Fukui Function (f-) | Indicates the propensity of a site to undergo electrophilic attack. | Highest values expected on the pyrimidine nitrogen atoms and the oxolane oxygen. |
| Fukui Function (f+) | Indicates the propensity of a site to undergo nucleophilic attack. | Highest values expected at positions C4 and C6 of the pyrimidine ring. wjarr.com |
Prediction of Reaction Mechanisms and Transition States
A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state (TS) structures, and calculate activation energies (energy barriers). jchemrev.comrsc.org This provides a detailed, step-by-step understanding of how reactants are converted into products.
A characteristic reaction of 4-chloropyrimidines is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is displaced by a nucleophile. researchgate.net For this compound, the reaction with a generic nucleophile (Nu⁻) would be a key process to study computationally. DFT calculations are the workhorse for such investigations. rsc.org
The computational workflow involves:
Geometry Optimization: The structures of the reactant (this compound and Nu⁻), the product, and any potential intermediates (like a Meisenheimer complex) are optimized to find their lowest energy conformations. researchgate.net
Transition State Search: A search algorithm is used to locate the transition state structure connecting the reactants and products (or intermediates). A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS correctly connects the reactant and product minima on the potential energy surface. rsc.org
Computational studies can distinguish between a classical, two-step S_NAr mechanism (involving a stable Meisenheimer intermediate) and a concerted cS_NAr mechanism (where bond-breaking and bond-forming occur in a single step). nih.govnih.gov The calculated free energy of activation (ΔG‡) provides a quantitative measure of the reaction rate.
Table 4: Computational Parameters for Predicting the Mechanism of Nucleophilic Substitution on this compound
| Parameter | Definition | Significance |
| ΔE_act / ΔG‡ | Activation Energy / Gibbs Free Energy of Activation | The energy barrier of the reaction. A lower value indicates a faster reaction rate. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into which atoms are involved in bond formation and breaking at the critical point of the reaction. |
| Imaginary Frequency | The single negative frequency from a vibrational analysis of the TS. | Confirms the structure is a first-order saddle point (a true transition state). Its vibrational mode shows the atomic motion over the barrier. |
| Reaction Energy (ΔE_rxn) | The overall energy difference between products and reactants. | Determines if the reaction is exothermic (energetically favorable) or endothermic. |
| Meisenheimer Complex Stability | The energy of the potential tetrahedral intermediate relative to reactants. | Determines if the reaction is likely to be stepwise (stable intermediate) or concerted (no stable intermediate). nih.gov |
Mechanistic Studies of Reactions Involving 4 Chloro 2 Oxolan 3 Yl Pyrimidine
Kinetics and Thermodynamics of Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for chloropyrimidines. The mechanism of this substitution on the pyrimidine (B1678525) ring has been a subject of detailed investigation. Traditionally, it was believed to proceed via a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org In this pathway, the nucleophile first attacks the carbon atom bearing the chloro leaving group, forming a tetrahedral, negatively charged intermediate. wikipedia.org This addition is typically the rate-determining step. masterorganicchemistry.com The aromaticity is then restored in a second, faster step through the expulsion of the chloride ion.
However, recent studies employing kinetic isotope effects (KIEs) have provided evidence that many SNAr reactions, particularly on heteroaromatic rings like pyrimidine, may in fact proceed through a concerted mechanism where bond formation and bond cleavage occur in a single transition state. nih.gov For substitutions on pyrimidine, computational studies predict that concerted mechanisms are common, especially with good leaving groups like chloride. nih.gov Some reactions may also exist on a mechanistic continuum, falling into a "borderline" category between the classic stepwise and concerted pathways. nih.govrsc.org
The regioselectivity of nucleophilic attack on substituted chloropyrimidines is governed by the electronic properties of the ring and its substituents. For a compound like 2-MeSO₂-4-chloropyrimidine, quantum mechanical analyses have been used to calculate the energy barriers for substitution at the C2 and C4 positions. These calculations show that the transition state for substitution at one position can be significantly lower in energy than the other, explaining the high regioselectivity observed in reactions with different nucleophiles. wuxiapptec.com For 4-chloro-2-(oxolan-3-yl)pyrimidine, the electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.
Detailed Investigation of Organometallic Catalyzed Cross-Coupling Mechanisms
Organometallic catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds at the C4 position of the pyrimidine ring. libretexts.orglibretexts.org The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca
The catalytic cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. uwindsor.ca In this step, the palladium center inserts itself into the carbon-chlorine bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.org This step is often the rate-determining step of the entire catalytic cycle. nih.gov The reactivity of the halide in this step follows the order I > Br > OTf >> Cl. libretexts.org The use of electron-rich and sterically bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition of less reactive aryl chlorides. libretexts.org
The final step of the cycle is reductive elimination , where the two organic groups coupled to the palladium(II) center form a new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state. libretexts.org For this step to occur, the two organic fragments must be positioned cis to each other on the palladium complex. If they are trans, a trans-to-cis isomerization must occur first. youtube.com Deuterium-labeling experiments have confirmed that this elimination step is an intramolecular process. libretexts.org
Following oxidative addition, the transmetalation step occurs. In this process, the organic group from the organometallic coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. libretexts.org This step requires the activation of the organoboron compound by a base. libretexts.org Two main pathways have been proposed for the transmetalation in Suzuki couplings:
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. libretexts.org
The Oxo-Palladium Pathway: The base (often a hydroxide) first reacts with the palladium-halide complex to form a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid to facilitate the transfer of the organic group.
The operative pathway can depend on the specific reaction conditions, including the solvent, base, and ligands used. libretexts.org
Role of Substituents, Catalysts, and Solvents on Reaction Rates and Selectivity
The efficiency and selectivity of both nucleophilic substitution and cross-coupling reactions are highly dependent on several factors.
Substituents:
In nucleophilic aromatic substitution , the presence of electron-withdrawing groups on the pyrimidine ring enhances the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate (in a stepwise mechanism) or the electron-rich transition state (in a concerted mechanism). wikipedia.org The oxolanyl group at the C2 position in the title compound has a modest electronic effect, but the two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the C4 position susceptible to attack.
In Suzuki-Miyaura coupling , the electronic nature of the substituents on the boronic acid can affect the rate of transmetalation.
Catalysts:
For cross-coupling reactions , the choice of palladium catalyst and its associated ligands is crucial. Catalysts are often generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org Ligands play a key role in stabilizing the palladium species and modulating its reactivity. Electron-rich and bulky phosphine ligands (e.g., dialkylbiaryl phosphines) are often highly effective for coupling challenging substrates like aryl chlorides because they promote the rate-limiting oxidative addition step. libretexts.orgresearchgate.net Catalyst loading, typically expressed in mol % or ppm, is also a critical parameter. nih.gov
Solvents and Other Additives:
The solvent can significantly influence reaction rates and pathways. In nucleophilic substitutions, solvent polarity can affect the stability of charged intermediates and transition states. zenodo.org
In Suzuki-Miyaura couplings, solvent choice is critical. Anhydrous conditions are sometimes necessary to prevent side reactions like protodeboronation of the boronic acid. nih.gov Additives can also play a major role. For example, the addition of trimethyl borate (B1201080) has been shown to enhance reaction rates in challenging heteroaryl couplings by solubilizing boronate intermediates and preventing catalyst deactivation. nih.gov The choice of base is also paramount, as it is required for the crucial transmetalation step. libretexts.org
Isotope Effects in Reaction Pathways
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. By measuring the difference in reaction rates between molecules containing different isotopes (e.g., ¹²C vs. ¹³C), detailed information about the transition state can be obtained.
In the context of nucleophilic aromatic substitution , ¹²C/¹³C KIEs have been used to distinguish between stepwise and concerted mechanisms. A small KIE suggests that the C-Cl bond is not significantly broken in the rate-determining step, which is characteristic of a stepwise mechanism where addition is rate-limiting. Conversely, a larger KIE indicates that the C-Cl bond is breaking in the transition state, providing strong evidence for a concerted pathway. nih.gov
For cross-coupling reactions , deuterium (B1214612) labeling studies have been instrumental in confirming mechanistic details. For instance, the lack of crossover products in reactions run with deuterated and non-deuterated substrates confirmed that the reductive elimination step is intramolecular. libretexts.org Isotope labeling has also been used to trace the origin of atoms in side products, providing further insight into reaction pathways and steric effects. nih.gov
Elucidation of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed mechanism.
In the stepwise SNAr mechanism , the key intermediates are Meisenheimer complexes . These anionic, non-aromatic species have been isolated and characterized in reactions involving highly electron-deficient aromatic rings and poor leaving groups, lending strong support to the addition-elimination pathway in those systems. masterorganicchemistry.comwikipedia.org
In palladium-catalyzed cross-coupling , the entire catalytic cycle is composed of transient organometallic intermediates. These include the initial Pd(0)L₂ active catalyst, the oxidative addition product (a Pd(II) species), the post-transmetalation intermediate, and the final cis-complex that undergoes reductive elimination. libretexts.orguwindsor.ca While isolating these intermediates from a live catalytic cycle is challenging due to their short lifetimes, many have been synthesized independently or characterized using spectroscopic techniques under specific conditions, providing a detailed snapshot of the catalytic process. uwindsor.ca Carbonyl insertion reactions can also be used to trap intermediates, leading to the formation of stable ester or amide products. nih.gov
Computational and Experimental Validation of Proposed Mechanisms
The validation of proposed reaction mechanisms for this compound and related compounds is a multifaceted process that integrates computational modeling with empirical experimental data. This dual approach provides a comprehensive understanding of reaction pathways, transition states, and the electronic and steric factors governing reactivity. While specific studies focusing exclusively on this compound are not extensively documented in public literature, the validation methodologies can be robustly inferred from studies on analogous chloropyrimidine systems.
Computational Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms at the molecular level. DFT calculations allow researchers to model the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.
Key applications of computational methods in validating mechanisms include:
Transition State Searching and Geometry Optimization: Algorithms are used to locate the geometry of transition states, which represent the highest energy point along the reaction coordinate. The optimization of reactant, intermediate, transition state, and product geometries provides crucial structural information. For related heterocyclic systems, DFT calculations have been performed at theory levels such as B3LYP/6-311++G(d,p) and B3LYP/6-31G to optimize molecular geometries. ijcce.ac.irmdpi.com
Frontier Molecular Orbital (FMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the reactivity of molecules. For instance, in nucleophilic aromatic substitution (SNAr) reactions common for chloropyrimidines, the LUMO on the pyrimidine ring indicates the most electrophilic sites susceptible to nucleophilic attack. mdpi.com Studies on similar heterocyclic compounds show the LUMO is often located on the pyrimidine or equivalent heterocyclic ring, identifying it as the primary site for electron acceptance. mdpi.com
Spectroscopic Data Simulation: Computational models can predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to confirm the structure of reaction products or intermediates. ijcce.ac.ir
The following table illustrates the type of data that can be generated from DFT calculations for a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu⁻).
| Species | Description | Calculated Relative Energy (kJ/mol) | Key Geometric Parameter |
|---|---|---|---|
| Reactants | This compound + Nu⁻ | 0 | C4-Cl bond length |
| Transition State (TS) | Meisenheimer-like complex formation | +Ea | Partial C4-Nu and C4-Cl bonds |
| Intermediate | Meisenheimer complex | ΔE_int | sp³ hybridized C4 |
| Products | 4-Nu-2-(oxolan-3-yl)pyrimidine + Cl⁻ | ΔH_rxn | C4-Nu bond length |
Experimental Validation
Experimental studies provide the real-world data necessary to confirm or refute computationally proposed mechanisms. The primary methods involve kinetics, substituent effect analysis, and the isolation or spectroscopic detection of intermediates.
Kinetic Studies: Monitoring the reaction rate as a function of reactant concentrations, temperature, or solvent provides fundamental mechanistic information. For example, studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water demonstrated that reaction rates were higher in water compared to organic solvents and were influenced by the amount of acid promoter used. nih.gov The reaction progress can be tracked using techniques like HPLC or GC to measure the disappearance of reactants and the appearance of products over time.
Substituent and Isotope Effects: Systematically varying the electronic and steric properties of the nucleophile or substrate can provide insight into the transition state. In the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a clear correlation was observed between the pKa of the attacking aniline (B41778) nucleophile and the reaction conversion rate. nih.gov Anilines with pKa values between 2.7 and 5.2 showed the fastest reaction times, suggesting that both the nucleophilicity and the concentration of the free base are crucial, which supports a specific mechanistic pathway. nih.gov
The table below summarizes findings from an experimental study on a related chloropyrimidine analog, showcasing how reaction outcomes are used to validate mechanistic proposals.
| Entry | Nucleophile (Aniline Derivative) | pKa of Nucleophile | Reaction Conversion (at 6h) | Mechanistic Implication |
|---|---|---|---|---|
| 1 | 4-Methoxyaniline | 5.34 | >95% | High nucleophilicity leads to fast reaction. |
| 2 | Aniline | 4.63 | >95% | Baseline reactivity for unsubstituted nucleophile. |
| 3 | 4-Chloroaniline | 4.00 | >95% | Electron-withdrawing group slows reaction slightly. |
| 4 | 4-Nitroaniline | 1.02 | >95% | Strongly deactivated but still reactive, supporting a high-energy intermediate. |
| 5 | 2,6-Dimethylaniline | 3.95 | <5% | Steric hindrance at the nucleophile prevents reaction, confirming attack at the C4 position. |
Data adapted from studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for illustrative purposes. nih.gov
Intermediate Trapping and Spectroscopic Analysis: In some cases, proposed reaction intermediates can be "trapped" by adding a specific reagent or can be observed directly using in-situ spectroscopic methods like low-temperature NMR. Furthermore, the structural characterization of unexpected side-products can offer clues to competing reaction pathways. For instance, the formation of amides from the reaction of 4-chloro-2-(trichloromethyl)pyrimidines with amines led to a proposed mechanism involving hydrolysis of an iminium salt intermediate. sorbonne-universite.fr
By combining the predictive power of computational models with the concrete evidence from these experimental techniques, a detailed and validated understanding of the reaction mechanisms involving the this compound core can be achieved.
Exploratory Applications of 4 Chloro 2 Oxolan 3 Yl Pyrimidine in Non Biological Domains
As a Synthon for Complex Heterocyclic Systems
No published data is available.
No published data is available.
No published data is available.
Potential in Materials Science Research
No published data is available.
No published data is available.
No published data is available.
No published data is available.
Role in Ligand Development for Catalysis
Currently, there is a lack of specific published research detailing the use of 4-chloro-2-(oxolan-3-yl)pyrimidine as a ligand in catalysis. However, based on the known chemistry of similar compounds, its potential can be hypothesized. The chlorine atom at the 4-position is a versatile handle for further functionalization through nucleophilic substitution reactions. thieme.de This would allow for the introduction of various coordinating groups, such as phosphines, amines, or other heterocycles, which are known to be effective in a wide range of catalytic processes.
The oxolanyl group at the 2-position could also influence the steric and electronic environment of a potential metal complex. This chiral substituent could be particularly interesting for applications in asymmetric catalysis, where the three-dimensional structure of the ligand is crucial for controlling the stereochemical outcome of a reaction.
Table 1: Potential Catalytic Applications for Ligands Derived from this compound
| Catalytic Reaction | Potential Ligand Feature | Rationale |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties | The pyrimidine (B1678525) core can be functionalized to create bidentate or monodentate ligands that stabilize the metal catalyst and promote efficient catalytic cycles. |
| Asymmetric Hydrogenation | Chiral oxolanyl group | The inherent chirality of the oxolane ring could be exploited to induce enantioselectivity in the reduction of prochiral substrates. |
| Polymerization | Tunable electronic properties | Modification of the pyrimidine ring can alter the electron density at the metal center, influencing the rate and selectivity of polymerization reactions. |
While these applications are speculative for this compound itself, they are based on the established utility of the broader class of pyrimidine-based ligands in catalysis. researchgate.netacs.org Further research would be necessary to synthesize and evaluate the catalytic performance of ligands derived from this specific compound.
Development of Analytical Reagents or Chemical Probes (non-biological)
The development of new analytical reagents and chemical probes is essential for detecting and quantifying various analytes in non-biological systems. The structural features of this compound suggest its potential as a scaffold for such applications, although specific research in this area is not currently available.
The pyrimidine core can serve as a chromophore or fluorophore, and its photophysical properties can be modulated by the introduction of different functional groups. nih.gov The reactive chlorine atom provides a convenient site for attaching moieties that can interact with specific analytes. For instance, a chelating group could be introduced to create a sensor for metal ions. Upon binding to a metal ion, a change in the absorption or emission spectrum of the molecule could be observed, allowing for the quantification of the metal ion concentration.
Table 2: Hypothetical Analytical Applications of Reagents Derived from this compound
| Application | Design Strategy | Principle of Detection |
| Metal Ion Sensor | Introduction of a chelating group (e.g., crown ether, bipyridine) at the 4-position. | Change in fluorescence or color upon metal ion binding. |
| Anion Sensor | Functionalization with a hydrogen-bond donor group. | Alteration of the electronic properties of the pyrimidine ring upon anion binding. |
| pH Indicator | Introduction of an ionizable group. | Change in the absorption spectrum as a function of pH. |
The development of such analytical reagents would require synthetic modification of this compound and subsequent characterization of the photophysical and binding properties of the resulting derivatives. While the potential exists, dedicated research is needed to explore these non-biological applications. nih.gov
Emerging Research Frontiers and Future Directions in 4 Chloro 2 Oxolan 3 Yl Pyrimidine Chemistry
Development of Sustainable and Eco-Friendly Synthetic Methodologies
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents and environmentally taxing solvents. rasayanjournal.co.in The future of 4-chloro-2-(oxolan-3-yl)pyrimidine synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety. rasayanjournal.co.inbenthamdirect.com
Research is increasingly focused on replacing conventional methods with more sustainable alternatives. These include microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, and ultrasound-assisted synthesis, known for its ability to promote reactions under milder conditions. rasayanjournal.co.inbenthamdirect.com The development of one-pot, multi-component reactions (MCRs) represents a particularly promising avenue, allowing for the construction of the pyrimidine core in a single, efficient step from simple precursors. rasayanjournal.co.inresearchgate.net
Future efforts will likely concentrate on catalyst innovation. This includes the use of reusable solid acid catalysts, biodegradable ionic liquids as green solvents, and metal-free catalytic systems to circumvent issues of heavy metal contamination in the final products. rasayanjournal.co.inbenthamdirect.comresearchgate.net The goal is to develop synthetic protocols that are not only high-yielding but also economically viable and environmentally benign. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives
| Parameter | Conventional Methods | Emerging Green Methods |
|---|---|---|
| Energy Source | Thermal heating (oil baths) | Microwaves, Ultrasound rasayanjournal.co.inbenthamdirect.com |
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, Solvent-free conditions rasayanjournal.co.inresearchgate.net |
| Catalysts | Stoichiometric strong acids/bases, heavy metals | Recyclable solid catalysts, Biocatalysts, Nanocatalysts researchgate.netorientjchem.org |
| Reaction Type | Multi-step sequences with intermediate isolation | One-pot, Multi-component reactions (MCRs) rasayanjournal.co.in |
| Efficiency | Often lower yields, longer reaction times | Higher yields, significantly reduced reaction times rasayanjournal.co.inresearchgate.net |
| Waste | Significant generation of hazardous by-products | Minimal waste, easier product purification researchgate.net |
Exploration of Novel Reactivity Patterns and Unconventional Bond Formations
The chemical structure of this compound offers multiple sites for chemical modification, yet its full reactive potential remains largely untapped. The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide array of functional groups. thieme.deresearchgate.net Future research will expand the library of nucleophiles used in these reactions, moving beyond simple amines and alcohols to more complex moieties. nih.govnih.gov
Beyond established SNAr chemistry, a significant frontier lies in the exploration of unconventional bond formations. This includes:
Metal-Catalyzed Cross-Coupling: While the C4-Cl bond is amenable to SNAr, its participation in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could enable the formation of C-C, C-N, and C-O bonds with substrates that are poor nucleophiles.
C-H Activation: Direct functionalization of the C-H bonds on the pyrimidine ring (e.g., at the C5 or C6 position) or the oxolane moiety represents a highly atom-economical approach to building molecular complexity without the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light-mediated reactions could unlock novel transformations that are inaccessible under thermal conditions, such as radical-based functionalizations at various positions on the molecule.
Investigating the influence of the 2-(oxolan-3-yl) substituent on the reactivity of the pyrimidine core is also crucial. The chirality and electronic nature of this group could direct the regioselectivity of reactions and potentially be leveraged in asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is a transformative trend in modern chemical synthesis. mdpi.com For a key intermediate like this compound, flow chemistry offers substantial advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and seamless scalability. nih.gov
Future research will focus on developing continuous flow processes for the entire synthetic sequence of this compound and its subsequent derivatization. mdpi.com For instance, the often hazardous chlorination step using reagents like phosphorus oxychloride could be performed more safely in a closed-loop flow reactor, minimizing operator exposure. researchgate.net Furthermore, integrating flow reactors with automated platforms and real-time analytical tools (e.g., inline IR or NMR spectroscopy) can enable high-throughput screening of reaction conditions and rapid library synthesis of derivatives for structure-activity relationship studies. researchgate.net
Advanced Materials Applications Research Expansion and Design
While primarily viewed as a building block for bioactive molecules, the inherent electronic properties of the pyrimidine ring suggest potential applications for this compound in materials science. rasayanjournal.co.inchemicalbook.com The electron-deficient nature of the pyrimidine core, combined with the potential for extensive functionalization, makes it an attractive scaffold for creating novel organic materials.
Emerging research could explore the incorporation of this compound into:
Organic Electronics: Derivatives could be designed as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the electronic characteristics of the pyrimidine ring can be fine-tuned. chemicalbook.com
Metal-Organic Frameworks (MOFs): Functionalized versions of the molecule could serve as bespoke organic linkers for constructing MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis.
Sensing Materials: The pyrimidine nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, opening the possibility of designing derivatives that function as selective chemosensors for specific analytes. nih.gov
Deepening Computational Understanding and Predictive Modeling for Structure-Reactivity Correlations
Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. scirp.orgresearchgate.net For this compound, in silico methods are poised to play a pivotal role in understanding its behavior and unlocking its potential.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms, predict the regioselectivity of substitutions, and calculate electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbital (HOMO/LUMO) energies. scirp.orgnih.gov This insight is invaluable for explaining observed reactivity and predicting the outcomes of new reactions.
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate structural features of this compound derivatives with their biological activity or material properties. mdpi.comresearchgate.net These predictive models can then be used to virtually screen and prioritize new candidate molecules for synthesis. mdpi.com
Molecular Docking and Dynamics: In the context of drug design, docking simulations can predict the binding modes of derivatives within a biological target, while molecular dynamics can assess the stability of the resulting complex. researchgate.netdovepress.com
Table 2: Application of Computational Methods in Pyrimidine Chemistry
| Computational Method | Application Area | Predicted Properties / Insights | Relevant Findings for Pyrimidines |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Transition state energies, reaction pathways, charge distribution, electronic stability, molecular descriptors (EHOMO, ELUMO) scirp.orgnih.gov | Characterizes electronic behavior and provides insights into intermolecular interactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of molecular structure with biological activity or physical properties. scirp.org | Develops predictive models for anti-inflammatory or anticancer activity based on molecular descriptors. scirp.orgmdpi.com |
| Molecular Docking | Drug Design & Materials Science | Binding affinity, interaction patterns (e.g., hydrogen bonds), preferred conformations within a target site. dovepress.com | Identifies crucial amino acid interactions and binding poses in enzyme active sites. researchgate.netdovepress.com |
| Molecular Dynamics (MD) Simulation | System Stability | Stability of ligand-protein complexes, conformational changes over time, solvent effects. | Assesses the stability and reactivity of potential drug candidates. researchgate.net |
Challenges and Opportunities in Scalable Synthesis and Process Chemistry
The successful transition of a compound from a laboratory curiosity to a commercially viable intermediate depends on the development of a robust, safe, and scalable synthetic process. researchgate.net For this compound, several challenges must be addressed. These include managing potentially exothermic reactions, ensuring high purity and yield on a large scale, and minimizing the use of costly or hazardous reagents. google.com
However, these challenges present significant opportunities for process chemistry innovation. Research in this area will focus on:
Process Optimization: Systematically optimizing reaction conditions (temperature, concentration, catalyst loading) to maximize yield and throughput while ensuring process safety. researchgate.net
Telescoping Reactions: Developing procedures where multiple synthetic steps are performed in a single reactor without isolating intermediates, which can significantly reduce waste, cost, and production time. researchgate.net
Crystallization and Purification: Designing efficient crystallization-based purification methods to isolate the final product with high purity, avoiding the need for costly and difficult-to-scale chromatography. nih.gov
Safety Assessment: Conducting thorough safety studies, such as reaction calorimetry, to understand and control potential thermal hazards associated with the manufacturing process. researchgate.net
Recent successes in developing scalable syntheses for structurally related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrate that with focused effort, efficient and safe large-scale production is an achievable goal. google.com
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-chloro-2-(oxolan-3-yl)pyrimidine be optimized to improve yield and purity?
- Methodology : Reaction conditions (temperature, solvent choice, and time) significantly impact yield. For example, using polar aprotic solvents like DMF or THF may enhance solubility of intermediates. Catalysts such as palladium complexes or organocatalysts can stabilize transition states in coupling reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Data Contradiction : Yields reported in similar pyrimidine syntheses vary from 48% to >90%, depending on the presence of electron-withdrawing groups or steric hindrance. Optimization requires iterative adjustment of stoichiometry and reaction monitoring (e.g., TLC or HPLC) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR can confirm the oxolane (tetrahydrofuran) ring integration and chlorine substitution patterns. For example, the oxolan-3-yl group shows distinct multiplet signals between δ 1.8–2.5 ppm (methylene protons) and δ 3.6–4.2 ppm (ether-linked protons) .
- X-ray Crystallography : Single-crystal studies resolve bond angles and dihedral angles, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine nitrogen) .
Q. How does the oxolan-3-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The oxolane ring’s electron-donating ether oxygen increases electron density at the pyrimidine C4 position, potentially accelerating nucleophilic displacement of the chlorine atom. Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and solvent conditions can quantify activation barriers .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodology : Discrepancies in antimicrobial or antitumor activity may arise from impurities or stereochemical variations. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and ensure compound purity via LC-MS. For example, a 95% pure sample may show 10-fold higher IC values compared to a 70% pure batch due to inhibitory byproducts .
- Case Study : A derivative with a methylsulfonyl group exhibited conflicting cytotoxicity data; X-ray analysis revealed a conformational isomerism issue resolved by enantioselective synthesis .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with proteins like kinases or GPCRs. Key parameters include:
- Electrostatic potential maps to identify nucleophilic attack sites.
- Free energy calculations (MM/PBSA) to rank binding poses.
- Validation : Cross-reference with experimental IC values from kinase inhibition assays .
Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?
- Methodology : Scaling from lab to pilot plant requires:
- Continuous flow reactors to control exothermic reactions (e.g., chlorination steps).
- In-line purification (e.g., simulated moving bed chromatography) to maintain >98% purity.
- Data : Batch processes often face yield drops (e.g., 80% → 60% at 10 kg scale) due to heat transfer inefficiencies, addressed via jacketed reactors .
Methodological Comparison Tables
| Parameter | Lab-Scale Synthesis | Industrial-Scale Synthesis |
|---|---|---|
| Yield | 48–85% (batch) | 60–75% (continuous flow) |
| Purity | >95% (column chromatography) | >98% (SMB chromatography) |
| Reaction Time | 8–24 hours | 2–6 hours (flow reactor) |
| Biological Activity | Antimicrobial | Antitumor |
|---|---|---|
| Key Structural Feature | Chlorine at C4 | Oxolane ring (enhanced lipophilicity) |
| IC Range | 5–50 μM | 0.1–10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
